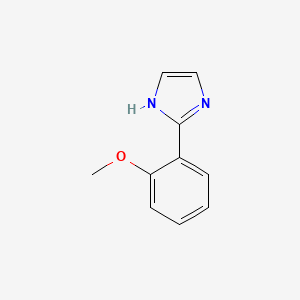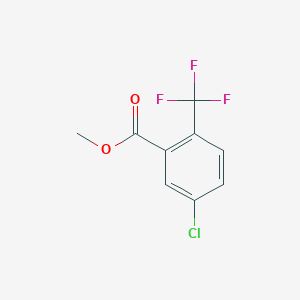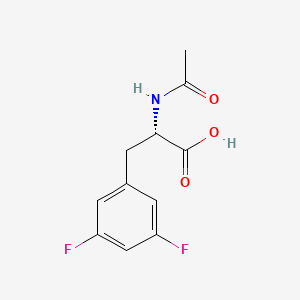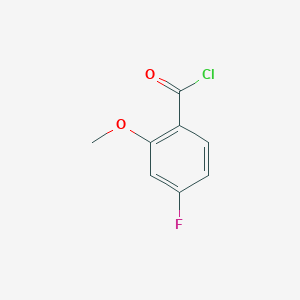
4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline
説明
4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H4ClF4N . It has a molecular weight of 249.59 g/mol . The IUPAC name for this compound is 4-chloro-6-fluoro-2-(trifluoromethyl)quinoline .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, which are structurally similar to the compound , has been extensively studied . The major use of TFMP derivatives is in the protection of crops from pests . The synthesis of these compounds is an important research topic due to their wide range of applications in the agrochemical, pharmaceutical, and functional materials fields .Molecular Structure Analysis
The molecular structure of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline consists of a quinoline core with chlorine, fluorine, and trifluoromethyl substituents . The InChI code for this compound is 1S/C10H4ClF4N/c11-7-4-9(10(13,14)15)16-8-2-1-5(12)3-6(7)8/h1-4H .Physical And Chemical Properties Analysis
The compound has a molecular weight of 249.59 g/mol and a molecular formula of C10H4ClF4N . It has a computed XLogP3-AA value of 3.8, indicating its lipophilicity . It has no hydrogen bond donors, five hydrogen bond acceptors, and no rotatable bonds . Its exact mass and monoisotopic mass are both 248.9968395 g/mol . The topological polar surface area is 12.9 Ų .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline, focusing on six unique applications:
Antibacterial Agents
4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline has shown significant potential as an antibacterial agent. The incorporation of fluorine atoms into quinoline structures enhances their biological activity, making them effective against a broad spectrum of bacterial pathogens . This compound can be used to develop new antibiotics to combat resistant bacterial strains.
Antineoplastic Agents
Research indicates that fluorinated quinolines, including 4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline, exhibit antineoplastic properties. These compounds can inhibit the growth of cancer cells, making them valuable in the development of chemotherapeutic agents . Their ability to interfere with DNA replication and repair mechanisms is particularly noteworthy.
Enzyme Inhibitors
This compound is also studied for its role as an enzyme inhibitor. By inhibiting specific enzymes, it can regulate various biochemical pathways, making it useful in treating diseases where enzyme activity is dysregulated . For instance, it can be used to develop treatments for metabolic disorders and certain types of cancers.
Agricultural Chemicals
In agriculture, 4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline can be utilized as a pesticide or herbicide. Its chemical properties allow it to effectively target pests and weeds without causing significant harm to crops . This application is crucial for improving crop yields and ensuring food security.
Liquid Crystals
The compound’s unique structural properties make it suitable for use in liquid crystal displays (LCDs). Fluorinated quinolines can enhance the performance of liquid crystals by improving their thermal stability and electro-optical properties . This application is essential for the development of advanced display technologies.
Cyanine Dyes
4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline is also used in the synthesis of cyanine dyes. These dyes are important in various imaging techniques, including fluorescence microscopy and flow cytometry . They provide high sensitivity and specificity, making them valuable tools in biological research and medical diagnostics.
Safety And Hazards
特性
IUPAC Name |
4-chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF4N/c1-5-2-3-7-9(10(5)13)6(12)4-8(17-7)11(14,15)16/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZKZIOVBVICBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(C=C2Cl)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-fluoro-6-methyl-2-(trifluoromethyl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



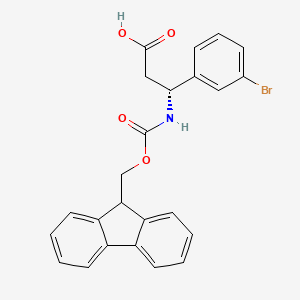
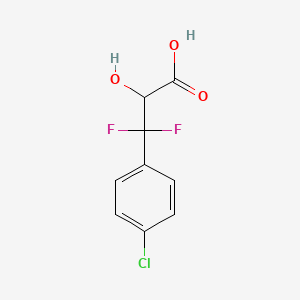
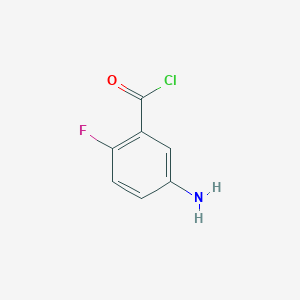

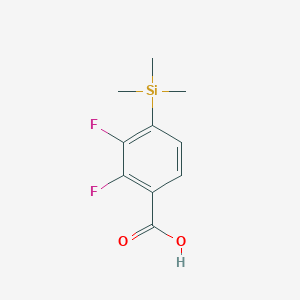
![4-[(4-Bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3042156.png)
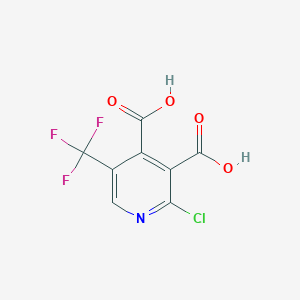


![2-Amino-1,3,5-triazino[1,2-a]benzimidazol-4(3H)-one](/img/structure/B3042164.png)
